BenchChemオンラインストアへようこそ!

Velnacrine hydrochloride

Acetylcholinesterase inhibition IC50 potency Acridine SAR

Velnacrine hydrochloride (CAS 136134-45-7), the hydrochloride salt of 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is an acridine-based, orally bioavailable, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is the principal, pharmacologically active 1-hydroxy metabolite of tacrine (THA; 9-amino-1,2,3,4-tetrahydroacridine), generated via CYP1A2-mediated benzylic hydroxylation in the liver, and was originally developed by Hoechst-Roussel Pharmaceuticals Inc.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72
CAS No. 136134-45-7
Cat. No. B1651935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine hydrochloride
CAS136134-45-7
Molecular FormulaC13H15ClN2O
Molecular Weight250.72
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl
InChIInChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H
InChIKeyIJWCYOSTVLKCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velnacrine Hydrochloride (CAS 136134-45-7): Core Identity, Pharmacology, and Procurement-Baseline for the 1-Hydroxytacrine Chemotype


Velnacrine hydrochloride (CAS 136134-45-7), the hydrochloride salt of 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is an acridine-based, orally bioavailable, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. It is the principal, pharmacologically active 1-hydroxy metabolite of tacrine (THA; 9-amino-1,2,3,4-tetrahydroacridine), generated via CYP1A2-mediated benzylic hydroxylation in the liver, and was originally developed by Hoechst-Roussel Pharmaceuticals Inc. (code HP 029; trade name Mentane) as an investigational therapeutic for senile dementia of the Alzheimer type (SDAT) [2]. The compound is supplied as the hydrochloride salt (MW 250.72 g/mol; free base MW 214.26 g/mol), distinguishing it from the maleate salt (CAS 118909-22-1; MW 330.34 g/mol) predominantly used in the historical clinical literature. While most published pharmacological, pharmacokinetic, and toxicological data were generated using the maleate salt, the active pharmacophore—the velnacrine free base cation—is chemically identical irrespective of the counterion [3].

Why In-Class Cholinesterase Inhibitors Cannot Substitute for Velnacrine Hydrochloride in Research and Reference Applications


Despite belonging to the 9-amino-1,2,3,4-tetrahydroacridine chemotype alongside tacrine and suronacrine (HP-128), velnacrine hydrochloride occupies a unique pharmacological intersection that precludes interchangeable use with any single analog. As the principal hydroxylated metabolite of tacrine, it exhibits a quantitatively distinct profile across multiple orthogonal dimensions: approximately 10-fold lower AChE inhibitory potency than the parent compound , roughly half the membrane-cytoskeletal interaction potency [1], and 1.6- to 3.5-fold lower intrinsic cytotoxicity toward HepG2 hepatocytes [2]. Unlike tacrine and suronacrine, velnacrine does not block neuronal K+ currents at the neuromuscular junction [3]. Furthermore, its extensive first-pass metabolism—only approximately 10% of an oral dose is excreted unchanged in human urine—means that pharmacological effects attributed to 'tacrine therapy' in vivo are in fact partially mediated by circulating velnacrine [4]. These non-linear, non-substitutable differences render velnacrine hydrochloride indispensable as a reference standard, comparator, and mechanistic probe in any experimental context where the contribution of the 1-hydroxy metabolite must be deconvolved from that of the parent drug or where the specific ion channel and membrane-interaction profile of the acridine scaffold must be controlled.

Quantitative Differentiation Evidence for Velnacrine Hydrochloride Versus Key Comparators


AChE Inhibitory Potency: Velnacrine vs. Tacrine (Parent Compound) — In Vitro IC50 Comparison

Velnacrine inhibits human acetylcholinesterase (AChE) with an IC50 of 3.27 μM, representing approximately 10-fold lower potency than the parent compound tacrine, which inhibits human AChE with an IC50 of approximately 0.32 μM (320 nM) when assayed under comparable in vitro conditions [1]. This potency differential is consistent with the original characterization by Shutske et al. (1989), which reported that the 1-hydroxylation of the tetrahydroacridine ring — the sole structural difference between tacrine and velnacrine — substantially attenuates AChE inhibition while conferring reduced acute toxicity in rodent models [2]. The quantitative relationship has direct implications for interpreting pharmacodynamic contributions in any experimental system where tacrine is administered and partially metabolized to velnacrine in situ.

Acetylcholinesterase inhibition IC50 potency Acridine SAR Cholinergic pharmacology

Hepatocellular Cytotoxicity: Velnacrine vs. Tacrine — Direct Head-to-Head LC50 Comparison in HepG2 Cells

In a direct head-to-head comparison using the Neutral Red Uptake assay in the human hepatoma HepG2 cell line, tacrine (THA) was clearly more cytotoxic (LC50 = 54 μg/mL) than its monohydroxy metabolites, including velnacrine (LC50 range: 84 to 190 μg/mL) [1]. The velnacrine enantiomers and racemate exhibited 1.6- to 3.5-fold lower intrinsic cytotoxicity than the parent compound under identical 24-hour culture conditions. The rank order of decreasing cytotoxicity — THA > monohydroxy metabolites (velnacrine) > dihydroxy velnacrine metabolites (LC50: 251 to 434 μg/mL) — was consistent across both HepG2 cells and primary rat hepatocytes, confirming that each successive hydroxylation of the tetrahydroacridine ring incrementally reduces hepatocellular toxicity in vitro [1]. However, this cellular-level advantage did not translate to clinical hepatoprotection: the Cochrane systematic review of four randomized placebo-controlled trials (n = 899 participants) demonstrated that velnacrine-treated Alzheimer's disease patients had a highly elevated risk of abnormal liver function tests (LFT) compared with placebo at 24 weeks (105/297 [35.4%] vs. 4/152 [2.6%]; OR = 20.23, 95% CI 7.29 to 56.18, p < 0.00001) [2].

Hepatotoxicity screening HepG2 cytotoxicity Drug-induced liver injury Acridine toxicology

Membrane-Cytoskeletal Interaction Potency: Velnacrine vs. Tacrine — Quantitative EPR Spin-Labeling Comparison

Using electron paramagnetic resonance (EPR) spectroscopy with a protein-specific spin label on human erythrocyte membranes, Butterfield and Rangachari (1992) demonstrated that velnacrine, like tacrine, strengthens cytoskeletal protein-protein interactions — but velnacrine appears to be only approximately half as potent as tacrine in this effect [1]. The finding was replicated in a subsequent study employing rat and gerbil neocortical synaptosomal membranes, where both agents decreased segmental motion of spin-labeled membrane proteins consistent with increased cytoskeletal protein-protein interactions (0.001 < p < 0.005), and tacrine was again confirmed to be more potent than velnacrine [2]. This quantitative difference provides evidence that the 1-hydroxy substituent modulates the acridine scaffold's interaction with membrane-associated cytoskeletal proteins, a non-cholinergic mechanism that has been hypothesized to be relevant to the therapeutic and/or toxic effects of aminoacridines in Alzheimer's disease.

Membrane biophysics Cytoskeletal protein interactions Electron paramagnetic resonance Non-cholinergic mechanisms

Neuronal K+ Channel Selectivity: Velnacrine (HP029) vs. Tacrine vs. Suronacrine (HP128) — Direct Electrophysiological Comparison

In a comprehensive electrophysiological comparison of three structurally related 9-amino-1,2,3,4-tetrahydroacridine derivatives on isolated mouse triangularis sterni nerve-muscle preparations, Braga et al. (1991) demonstrated a critical divergence in ion channel activity: tacrine reduced and prolonged the K+-related waveform of the perineural current, suronacrine (HP128) had a selective blocking action on the K+ current waveform, but velnacrine (HP029) had only nonselective blocking actions that were evident only at high concentrations [1]. All three compounds share the acridine core, yet the substituent at the 1-position (1-OH for velnacrine and suronacrine; 1-H for tacrine) and the 9-amino substituent (9-NH2 for velnacrine and tacrine; 9-NH-benzyl for suronacrine) combinatorially determine K+ channel pharmacology. The absence of selective K+ channel blockade by velnacrine, contrasted with its retention of anticholinesterase activity (shared with tacrine), makes HP029 the most functionally selective anticholinesterase agent among the three [1].

Ion channel pharmacology Neuromuscular junction K+ current blockade Off-target selectivity

Metabolic Fate and Species-Dependent Urinary Excretion: Velnacrine vs. Cross-Species Baselines — Key ADME Comparator Data

Following oral administration of [14C]velnacrine maleate, drug-related material was well absorbed in rats, dogs, and humans, with the majority of the dose recovered in urine within 24 hours [1]. However, the extent of metabolic conversion differed markedly across species: only approximately 10% of the administered dose appeared in human urine as unchanged velnacrine, compared with approximately 19% in dogs and approximately 33% in rats [1]. This interspecies gradient — human > dog > rat in terms of extent of metabolism — is consistent with the known CYP1A2-mediated hydroxylation pathway that generates further hydroxylated and dihydroxylated metabolites from the velnacrine scaffold. In humans, plasma and urinary levels of unchanged velnacrine maleate were substantially lower, and the elimination half-life was shorter than that of total radioactivity, indicating the presence of one or more metabolites with longer half-lives than the parent compound [1]. No significant Phase II conjugation was detected. These data establish velnacrine as a high-extraction-ratio compound in humans that cannot be modeled using rodent pharmacokinetic data without explicit allometric scaling corrections.

Drug metabolism Species scaling Urinary excretion CYP450 hydroxylation ADME/PK

Clinical Hepatotoxicity Signal in Alzheimer's Disease Patients: Velnacrine vs. Placebo — Pooled Randomized Controlled Trial Data

The Cochrane systematic review by Birks and Wilcock (2004) pooled data from four randomized, double-blind, placebo-controlled trials involving 899 participants with dementia of the Alzheimer's type [1]. At 24 weeks of treatment, the rate of abnormal liver function tests was 35.4% (105/297) in the velnacrine group versus 2.6% (4/152) in the placebo group (OR = 20.23, 95% CI 7.29 to 56.18, p < 0.00001). The rate of treatment discontinuation before 24 weeks was also significantly higher with velnacrine: 43.8% (130/297) versus 25.7% (39/152) for placebo (OR = 2.26, 95% CI 1.47 to 3.47, p = 0.0002) [1]. In a separate dose-replication analysis at 6 weeks, elevated liver transaminases were observed in 29.4% (45/153) of velnacrine-treated patients versus 18.6% (29/156) of placebo-treated patients (OR = 1.82, 95% CI 1.07 to 3.11, p = 0.03) [1]. Hepatocellular injury was characterized as reversible and predominantly dose-related in earlier clinical reports [2]. The FDA Peripheral and CNS Drug Advisory Board voted unanimously against recommending approval, and all clinical research on velnacrine ceased after 1994 [1]. These data establish velnacrine as a compound with a quantifiable, statistically robust hepatotoxic liability in the target patient population that is substantially greater than background (placebo) rates.

Clinical hepatotoxicity Alzheimer's disease Transaminase elevation Risk-benefit assessment Cholinesterase inhibitor safety

Recommended Research and Industrial Application Scenarios for Velnacrine Hydrochloride Based on Quantitative Differentiation Evidence


Reference Standard for Tacrine Metabolite Identification and Quantification in Pharmacokinetic and Forensic Toxicology Studies

Velnacrine hydrochloride is the definitive reference material for identifying and quantifying the principal active metabolite of tacrine (1-hydroxytacrine) in biological matrices. The well-characterized metabolic fate — only ~10% of an oral dose excreted unchanged in human urine, with extensive further hydroxylation producing dihydroxy metabolites — combined with established HPLC-UV and LC-MS/MS analytical methods from the clinical development program [1], makes this compound essential for any laboratory conducting tacrine metabolism studies, therapeutic drug monitoring method development, or forensic toxicology casework involving aminoacridine exposure. The hydrochloride salt form (CAS 136134-45-7) offers distinct handling advantages over the maleate salt for aqueous analytical workflows.

Graded Hepatotoxicity Positive Control in Tiered In Vitro Toxicology Screening Cascades for Cholinergic Drug Candidates

With a directly measured HepG2 LC50 of 84–190 μg/mL (1.6–3.5× less cytotoxic than tacrine at 54 μg/mL) [1], coupled with a well-documented clinical hepatotoxicity signal (OR 20.23 vs. placebo for abnormal LFT at 24 weeks; NNH ≈ 3.0) [2], velnacrine hydrochloride provides a uniquely calibrated positive control for hepatotoxicity screening programs. Its position as a 'moderate hepatotoxicant' — more cytotoxic than dihydroxy metabolites (LC50 251–434 μg/mL) but less than tacrine — enables construction of ranked hepatotoxicity scoring matrices. This graded toxicity profile is particularly valuable for benchmarking novel acridine-based or structurally diverse AChE inhibitors in primary hepatocyte, HepG2, and 3D hepatic organoid assays, where the goal is to identify compounds that improve upon the velnacrine/tacrine hepatotoxic liability.

Selective Pharmacological Probe for Dissociating Anticholinesterase Activity from Neuronal K+ Channel Blockade in Electrophysiology Research

Unlike tacrine (which reduces and prolongs K+ currents) and suronacrine/HP128 (which selectively blocks K+ currents), velnacrine (HP029) behaves as a predominantly pure anticholinesterase agent at the neuromuscular junction, with K+ channel blocking effects observed only nonselectively at high concentrations [1]. This unique selectivity profile makes velnacrine hydrochloride the acridine-based AChE inhibitor of choice for electrophysiology experiments — including patch-clamp studies of hippocampal neurons, motor nerve terminal recordings, and cardiac myocyte investigations — where confounding K+ channel blockade by comparator acridines would obscure the interpretation of cholinergically mediated effects on neuronal excitability, synaptic transmission, or action potential dynamics.

Mechanistic Tool Compound for Investigating Membrane-Cytoskeletal Contributions to Aminoacridine Pharmacology in Alzheimer's Disease Models

The quantitative demonstration that velnacrine strengthens cytoskeletal protein-protein interactions with approximately 50% of tacrine's potency — confirmed by EPR spin-labeling in both human erythrocyte membranes [1] and rodent neocortical synaptosomal membranes (0.001 < p < 0.005 vs. control) [2] — positions velnacrine hydrochloride as an indispensable concentration-response tool for laboratories studying non-cholinergic, membrane-mediated mechanisms of aminoacridines. By comparing equimolar concentrations of tacrine and velnacrine in the same membrane preparation, researchers can achieve a controlled 2-fold difference in cytoskeletal perturbation while also accounting for the 10-fold difference in AChE inhibition, enabling rigorous dissection of membrane effects from cholinergic effects in cellular and biochemical models of Alzheimer's disease pathology, including amyloid-β-membrane interaction studies and cytoskeletal integrity assays.

Quote Request

Request a Quote for Velnacrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.